molecular formula C14H12Cl2O2 B14165508 Phenol, 2,2'-ethylidenebis(4-chloro- CAS No. 5429-63-0

Phenol, 2,2'-ethylidenebis(4-chloro-

Cat. No.: B14165508
CAS No.: 5429-63-0
M. Wt: 283.1 g/mol
InChI Key: USUGTMHBBHEXJX-UHFFFAOYSA-N
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Description

Phenol, 2,2'-methylenebis(4-chloro-) (CAS 97-23-4), commonly known as Dichlorophene, is a bis-phenol compound with two 4-chlorophenol groups linked by a methylene (-CH₂-) bridge. Its molecular formula is C₁₃H₁₀Cl₂O₂, and it is widely used as a disinfectant, preservative, and antifungal agent . The compound’s structure confers stability and bioactivity due to the electron-withdrawing chlorine substituents, which enhance its antimicrobial properties.

Properties

CAS No.

5429-63-0

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

4-chloro-2-[1-(5-chloro-2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H12Cl2O2/c1-8(11-6-9(15)2-4-13(11)17)12-7-10(16)3-5-14(12)18/h2-8,17-18H,1H3

InChI Key

USUGTMHBBHEXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of phenol, 2,2’-ethylidenebis(4-chloro-) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Phenol, 2,2'-Benzylidenebis(4-chloro-)

  • Structure : Features a benzylidene (-C₆H₅CH₂-) bridge instead of methylene.
  • Molecular Formula : C₁₉H₁₄Cl₂O₂.
  • Key Differences :
    • The aromatic benzylidene group increases molecular weight (MW: 345.04 g/mol [M+H]+) compared to Dichlorophene (MW: 269.12 g/mol), affecting solubility and steric bulk .
    • Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 178.5 Ų) suggest distinct mass-spectrometric profiles .
  • Applications: Limited data, but structural analogs are explored in materials science due to enhanced rigidity.

Phenol, 4,4'-Isopropylidenebis(2,6-dichloro-)

  • Structure : Contains an isopropylidene (-C(CH₃)₂-) bridge and 2,6-dichloro substituents.
  • Molecular Formula : C₁₅H₁₂Cl₄O₂.
  • Key Differences :
    • The bulkier bridge and additional chlorine atoms increase hydrophobicity and thermal stability.
    • Used in polymer production (e.g., flame retardants) rather than biocides .

2,2'-Methylenebis(4-aminophenol) Dihydrochloride

  • Structure: Replaces chlorine with amino (-NH₂) groups.
  • Molecular Formula : C₁₃H₁₆Cl₂N₂O₂.
  • Key Differences: Amino groups enhance water solubility (via protonation) and reactivity in coordination chemistry, making it a ligand for metal complexes . Less antimicrobial activity compared to Dichlorophene due to reduced electronegativity.

2,2'-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]

  • Structure : Features tert-butyl (-C(CH₃)₃) and methyl (-CH₃) substituents.
  • Molecular Formula : C₂₃H₃₂O₂.
  • Key Differences: Bulky tert-butyl groups improve antioxidant properties by stabilizing free radicals, making it valuable in rubber and plastic stabilization . Higher melting point (data inferred from similar tert-butyl phenols) compared to Dichlorophene.

Acidity and Solubility

  • Dichlorophene’s pKa is ~7.5–8.5, lower than unsubstituted phenol (pKa ~10) due to chlorine’s electron-withdrawing effects .
  • Comparatively, 4-chlorophenol (pKa ~9.4) is less acidic than Dichlorophene, highlighting the synergistic effect of dual substitution .

Thermodynamic Stability

  • Dichlorophene’s methylene bridge allows rotational flexibility, whereas rigid bridges (e.g., benzylidene) restrict conformation, impacting binding to biological targets .

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